2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate
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Overview
Description
[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound that features a benzothiazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrimidine intermediates, followed by their coupling through carbamoylation and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzothiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular processes by modulating signaling pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE: shares structural similarities with other benzothiazole and pyrimidine derivatives, such as:
Uniqueness
The uniqueness of [(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N4O3S2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C17H16N4O3S2/c1-10-7-11(2)19-16(18-10)25-9-15(23)24-8-14(22)21-17-20-12-5-3-4-6-13(12)26-17/h3-7H,8-9H2,1-2H3,(H,20,21,22) |
InChI Key |
CRQKIONCLNLQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)OCC(=O)NC2=NC3=CC=CC=C3S2)C |
Origin of Product |
United States |
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